molecular formula C7H12O3 B14250581 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal CAS No. 394695-23-9

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal

Katalognummer: B14250581
CAS-Nummer: 394695-23-9
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: SSOKLBAXXLRUTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal is an organic compound with a unique structure that includes a hydroxyl group, an allyloxy group, and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanoic acid
  • 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanol
  • 3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanone

Uniqueness

3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

394695-23-9

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

3-hydroxy-4-prop-2-enoxybutanal

InChI

InChI=1S/C7H12O3/c1-2-5-10-6-7(9)3-4-8/h2,4,7,9H,1,3,5-6H2

InChI-Schlüssel

SSOKLBAXXLRUTK-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC(CC=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.